Product packaging for 2-Chloro-6-methyl-5-nitroquinoline(Cat. No.:)

2-Chloro-6-methyl-5-nitroquinoline

Cat. No.: B8516502
M. Wt: 222.63 g/mol
InChI Key: WXDWZIWWSBTTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methyl-5-nitroquinoline is a synthetic quinoline derivative offered as a key chemical intermediate for research and development purposes. Quinoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities . The specific substitution pattern on this compound, featuring reactive chloro and nitro functional groups, makes it a versatile building block for the synthesis of more complex molecules . Researchers can utilize this compound to develop novel substances for various scientific investigations. The chloro group is a common handle for nucleophilic aromatic substitution reactions, allowing for the introduction of amines, alkoxides, and other nucleophiles . Concurrently, the nitro group can be reduced to an amino group, providing a route to diaminoquinoline derivatives or can be used to fine-tune the electronic properties of the molecule . This functional group combination is frequently employed in constructing compounds with potential pharmacological properties. Nitroquinoline derivatives have been extensively studied for their efficacy in various research areas, including as inhibitors of epidermal growth factor receptor (EGFR) kinase, which is a target in cancer research . Other nitroquinolines serve as critical intermediates in the synthesis of antimalarial drugs like tafenoquine . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O2 B8516502 2-Chloro-6-methyl-5-nitroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-chloro-6-methyl-5-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-4-8-7(10(6)13(14)15)3-5-9(11)12-8/h2-5H,1H3

InChI Key

WXDWZIWWSBTTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-Chloro-6-methyl-5-nitroquinoline

A logical retrosynthetic analysis of this compound suggests a stepwise disconnection of the functional groups from the quinoline (B57606) core. The primary disconnections involve the removal of the nitro and chloro groups, leading to the key intermediate, 6-methylquinoline (B44275). This approach is based on the principle of simplifying the target molecule to more readily available starting materials. actascientific.com

The analysis can be envisioned as follows:

C-N bond disconnection: The nitro group at the C5 position can be retrosynthetically removed via a nitration reaction. This leads to the precursor 2-chloro-6-methylquinoline .

C-Cl bond disconnection: The chloro group at the C2 position can be disconnected, suggesting a chlorination reaction of a corresponding 2-hydroxyquinoline (or its tautomeric 2-quinolone) intermediate. This points to 6-methylquinolin-2(1H)-one .

Quinoline ring disconnection: The quinoline ring itself can be disconnected through established synthetic routes, such as the Skraup, Doebner-von Miller, or Combes syntheses, which typically start from an appropriately substituted aniline. In this case, 4-methylaniline (p-toluidine) would be a logical starting material.

This retrosynthetic pathway provides a strategic roadmap for the forward synthesis, highlighting the key transformations required to construct the target molecule.

Classical Synthetic Routes to Substituted Quinolines

The formation of the core quinoline ring is a fundamental step in the synthesis of this compound. Several classical methods have been developed for this purpose.

Cyclization Reactions for Quinoline Ring Formation

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). For the synthesis of 6-methylquinoline, the starting material would be p-toluidine. The reaction is known for its often vigorous nature. iipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines. To obtain a 2-methylquinoline derivative, crotonaldehyde can be reacted with an aniline. nih.gov

Combes Quinoline Synthesis: This synthesis involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. It is particularly useful for the preparation of 2,4-disubstituted quinolines. iipseries.org

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. It is a versatile method for producing a variety of substituted quinolines.

These classical reactions provide robust and well-established methods for constructing the fundamental quinoline scaffold from simple aromatic precursors.

Regioselective Functionalization Approaches

Once the substituted quinoline ring is formed, regioselective functionalization is crucial to introduce the desired substituents at specific positions. The electronic nature of the quinoline ring and the directing effects of existing substituents govern the outcome of these reactions. For instance, electrophilic substitution on the quinoline ring is influenced by the protonation state of the nitrogen atom.

Direct Synthesis of this compound

The direct synthesis of this compound from a pre-formed 6-methylquinoline precursor involves sequential chlorination and nitration steps. The order of these steps is critical to achieve the desired regiochemistry.

Chlorination Techniques on Quinoline Precursors

The introduction of a chlorine atom at the 2-position of the quinoline ring can be achieved by treating the corresponding 2-hydroxyquinoline (6-methylquinolin-2(1H)-one) with a chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The 2-hydroxyquinoline tautomer is often the more stable form and reacts to give the 2-chloro derivative.

ReagentConditionsProduct
Phosphorus oxychloride (POCl₃)Reflux2-Chloro-6-methylquinoline
Phosphorus pentachloride (PCl₅)Heating2-Chloro-6-methylquinoline

Nitration Reactions and Regioselectivity

The nitration of 2-chloro-6-methylquinoline is a key step in introducing the nitro group at the 5-position. The directing effects of the existing methyl and chloro substituents, as well as the quinoline nitrogen, play a crucial role in determining the position of nitration.

Research has shown that in the nitration of 6-substituted quinolines, such as 6-methylquinoline and 6-methoxyquinoline, the incoming nitro group is predominantly directed to the 5-position. rsc.org This is attributed to the activating effect of the substituent at the 6-position. Therefore, the nitration of 2-chloro-6-methylquinoline is expected to yield the desired this compound as the major product. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

SubstrateNitrating AgentMajor Product
6-Methyl-4(1H)-quinoloneExcess nitrating agentMixture of 5-nitro- and 3,5-dinitro-compounds rsc.org
4-Chloro-6-methoxy-2-methylquinolineNitrating agent5-Nitro-isomer rsc.org
2-Chloro-6-methylquinolineConc. HNO₃ / Conc. H₂SO₄This compound

The synthesis of this compound can be approached through a combination of classical quinoline ring formation methods followed by regioselective chlorination and nitration. A thorough understanding of reaction mechanisms and substituent effects is essential for the successful synthesis of this polysubstituted heterocyclic compound.

Methyl Group Introduction Strategies

The 6-methyl group in the target compound is typically incorporated during the synthesis of the quinoline ring itself, rather than being added to a pre-formed quinoline nucleus. Several classic named reactions in organic chemistry can be employed to construct the 6-methylquinoline scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One common approach is the Doebner-von Miller reaction , which involves the reaction of an aniline (in this case, p-toluidine, which provides the 6-methyl group) with an α,β-unsaturated carbonyl compound. For instance, the reaction of p-toluidine with crotonaldehyde in the presence of an acid catalyst can yield 2,6-dimethylquinoline.

Another versatile method is the Combes quinoline synthesis , where an aniline (p-toluidine) is reacted with a β-diketone under acidic conditions. This would lead to a 2,4,6-trisubstituted quinoline.

For the specific synthesis of 2-chloro-6-methylquinoline, a plausible route would involve the cyclization of a suitable precursor derived from p-toluidine, followed by chlorination. For example, a Vilsmeier-Haack reaction on N-(4-methylphenyl)acetamide could yield 2-chloro-6-methylquinoline-3-carbaldehyde, which can then be further modified.

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on the development of more efficient, sustainable, and selective methods for the synthesis of heterocyclic compounds like quinolines. The use of nanomaterials as catalysts has emerged as a promising strategy.

Nanomaterial-Assisted Synthesis

The synthesis of the quinoline core of this compound can be significantly improved by employing nanomaterial-based catalysts. These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused, aligning with the principles of green chemistry.

Silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been reported as effective catalysts for quinoline synthesis. The design of these nanocatalysts involves a magnetic core (Fe₃O₄) that allows for easy separation using an external magnet, and a silica shell (SiO₂) that provides a stable and inert support for further functionalization. The silica surface can be modified to introduce acidic or basic sites, which are crucial for catalyzing the condensation and cyclization steps in quinoline synthesis.

The performance of these catalysts is enhanced by their high dispersibility in reaction media and the accessibility of their active sites. The 40 nm size of silica-functionalized magnetite nanoparticles has been shown to be particularly effective in improving reaction yields and reducing reaction times in the synthesis of quinoline derivatives. For example, in the synthesis of 2-methyl-6-nitroquinoline, the use of Fe₃O₄@SiO₂ nanoparticles has been shown to double the reaction yield compared to the uncatalyzed reaction.

Table 3: Comparison of Catalytic Performance in Quinoline Synthesis

CatalystReaction TimeYield (%)
None (Conventional) 110 min~20-30%
Fe₃O₄@SiO₂ Nanoparticles 80 min~50-60%

The catalytic activity of Fe₃O₄@SiO₂ nanoparticles in quinoline synthesis, such as the Doebner-Miller reaction, is attributed to the acidic nature of the silica surface. The mechanism involves the stabilization of unstable intermediates on the catalyst surface.

In a typical synthesis of a methyl-substituted quinoline from an aniline and an α,β-unsaturated aldehyde, the proposed mechanism on the Fe₃O₄@SiO₂ surface is as follows:

The α,β-unsaturated aldehyde is activated by interacting with the acidic sites on the silica surface.

The aniline then undergoes a Michael addition to the activated aldehyde.

The resulting intermediate is stabilized on the catalyst surface, facilitating the subsequent intramolecular cyclization.

Dehydration of the cyclized intermediate leads to the formation of the quinoline ring.

Sustainable and Green Chemistry Approaches in Quinoline Synthesis

In response to environmental and economic concerns, green chemistry principles have been increasingly applied to the synthesis of quinolines. nih.gov These modern approaches aim to reduce waste, minimize energy usage, and eliminate hazardous substances. researchgate.net Key strategies include the use of alternative energy sources, environmentally benign solvents and catalysts, and one-pot reaction designs. acs.org

Energy-efficient techniques like microwave (MW) irradiation and ultrasound-assisted synthesis have emerged as powerful tools. ijpsjournal.com Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy consumption. tandfonline.com Solvent selection is another cornerstone of green quinoline synthesis. The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids significantly lessens the environmental impact. tandfonline.comijpsjournal.com In some cases, reactions can be performed under solvent-free conditions, further reducing waste and improving safety. ijpsjournal.com

Below is a comparison of various green synthetic approaches for quinoline derivatives:

ApproachCatalyst/MediumKey AdvantagesCitations
Microwave-Assisted Synthesis Water, Ethanol, or Solvent-freeReduced reaction time, lower energy consumption, improved yields. ijpsjournal.comtandfonline.com
Ultrasound-Assisted Synthesis VariousEnhanced reaction rates, energy efficiency. ijpsjournal.com
Catalyst-Free Methods Light, Microwave, or UltrasoundAvoids toxic metal catalysts, reduces waste. ijpsjournal.com
Nanocatalysis Nanomaterial-based catalystsHigh efficiency, recyclability, overcomes issues of catalyst recovery. acs.org
Benign Solvents Water, Ethanol, Ionic LiquidsReduces use of hazardous organic solvents, improves safety. tandfonline.comijpsjournal.com
Solvent-Free Reactions Neat reaction conditionsEliminates solvent waste, lowers energy use, improves safety. ijpsjournal.com
Biocatalysis Malic acid, etc.Use of renewable and biodegradable catalysts. tandfonline.com

Purification and Isolation Techniques for Synthetic Intermediates and Products

The isolation and purification of the target compound from a reaction mixture is a critical step in chemical synthesis to ensure the final product meets the required standards of purity. For compounds like this compound and its intermediates, recrystallization and chromatography are the most common and effective purification methods.

Recrystallization is a fundamental purification technique for solid organic compounds. wisc.edu The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. wikipedia.org An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature, often the solvent's boiling point. researchgate.net Conversely, impurities should either be highly soluble at all temperatures or completely insoluble. wisc.edu

The general procedure involves:

Solvent Selection: Identifying a suitable solvent or solvent pair where the compound's solubility increases significantly with temperature.

Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution. researchgate.net

Hot Filtration: If insoluble impurities are present, the hot solution is quickly filtered to remove them. wisc.edu

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. researchgate.net

Isolation: The formed crystals are collected by filtration, typically vacuum filtration. researchgate.net

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove residual solvent. researchgate.net

Common solvents used for the recrystallization of organic compounds are listed below.

SolventBoiling Point (°C)PolarityNotes
Water 100HighGood for polar compounds; non-flammable.
Ethanol 78HighDissolves many organic compounds; volatile.
Methanol 65HighSimilar to ethanol but more volatile.
Acetone 56MediumGood solvent for many compounds; very volatile.
Ethyl Acetate 77MediumCommon solvent for moderately polar compounds.
Hexane 69LowGood for non-polar compounds; often used in a solvent pair.
Toluene 111LowHigher boiling point, good for less soluble compounds.

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the purification of quinoline derivatives, column chromatography and thin-layer chromatography are particularly relevant.

Column Chromatography is a preparative technique used to purify individual chemical compounds from a mixture. The mixture is applied to the top of a column containing a solid adsorbent (the stationary phase), typically silica gel or alumina. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation into distinct fractions.

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. It operates on the same principles as column chromatography but uses a thin layer of adsorbent on a flat plate. Small spots of the sample are applied to the plate, which is then placed in a developing chamber with a shallow pool of the mobile phase. As the solvent moves up the plate by capillary action, the components of the sample separate. TLC is also instrumental in identifying the optimal solvent system for a column chromatography separation.

More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC) can be employed for higher resolution separations or for purifying larger quantities of material. ird.frchromatographyonline.com CPC, a form of liquid-liquid chromatography without a solid support, is particularly effective for separating homologous series of compounds, such as different 2-alkylquinolines. ird.fr

Reactivity and Reaction Pathways

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of quinoline (B57606) chemistry, allowing for the introduction of a wide array of functional groups.

In related systems, such as 2-chloroquinolines, the chlorine at C-2 is readily displaced by various nucleophiles. mdpi.comacs.org However, in some instances of ortho-chloronitroaromatic compounds, selective substitution of the nitro group over the chlorine has been observed, indicating that the relative reactivity can be influenced by the specific nucleophile and reaction conditions. researchgate.netrsc.org For 2-Chloro-6-methyl-5-nitroquinoline, it is anticipated that the C-2 chlorine would be the primary site for nucleophilic attack under many standard SNAr conditions.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, such as nitroquinolines. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group. organic-chemistry.org The nitro group is essential for this transformation as it strongly activates the aromatic ring towards nucleophilic attack. nih.gov

The generally accepted mechanism for VNS reactions involves a two-step process: acs.orgnih.gov

Nucleophilic Addition: A carbanion, stabilized by an electron-withdrawing group and possessing a leaving group at the α-position, adds to an electron-deficient position on the nitroaromatic ring. This addition forms a σH-adduct, also known as a Meisenheimer-type adduct. organic-chemistry.orgnih.gov

β-Elimination: A base abstracts a proton from the σH-adduct, leading to the elimination of the leaving group and the restoration of aromaticity in the ring. acs.orgnih.gov

This process is distinct from classical SNAr reactions as it targets C-H bonds rather than positions occupied by traditional leaving groups like halogens. organic-chemistry.org

The regioselectivity of VNS reactions on substituted nitroquinolines is governed by a combination of electronic and steric factors. The nitro group directs the incoming nucleophile to the ortho and para positions relative to itself. organic-chemistry.orgkuleuven.be In the case of this compound, the primary sites for VNS would be the positions ortho and para to the 5-nitro group.

Substituents already present on the quinoline ring can influence the site of attack. The methyl group at the 6-position may exert a modest electronic and steric effect. Computational studies on substituted nitrobenzenes have shown that electron-donating groups can decrease the electrophilicity of the ring, while electron-withdrawing groups increase it. researchgate.net The chlorine atom at the C-2 position also influences the electronic distribution within the ring. In many halonitroarenes, VNS is observed to be faster than the nucleophilic substitution of the halogen. organic-chemistry.org Steric hindrance can also play a significant role; for instance, bulky substituents can impede the approach of the nucleophile to adjacent positions. acs.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Systems

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of various biologically active and industrially important compounds. sci-hub.st This conversion is typically achieved with high efficiency and chemoselectivity.

Catalytic hydrogenation is a widely employed and effective method for the reduction of aromatic nitro compounds. sci-hub.stwikipedia.org This technique offers several advantages, including clean reaction profiles and high yields.

The process generally involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of a hydrogen source. sci-hub.stwikipedia.org The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. google.com For quinoline derivatives, catalytic hydrogenation can be controlled to achieve either partial reduction of the heterocyclic ring or complete saturation, depending on the reaction conditions and the catalyst used. nih.govrsc.orggatech.edu In the context of this compound, the primary goal would be the selective reduction of the nitro group to an amino group, while preserving the chloro substituent and the aromaticity of the quinoline core. This can often be achieved under mild hydrogenation conditions. nih.gov

Formation of Aminoquinoline Derivatives

The reduction of this compound directly leads to the formation of 5-amino-2-chloro-6-methylquinoline. The presence of the amino group significantly alters the electronic properties of the quinoline ring, making it more electron-rich and influencing the reactivity of the other positions. These aminoquinoline derivatives are valuable intermediates in the synthesis of a wide array of more complex molecules. nih.gov The amino group itself can undergo further reactions, such as diazotization followed by substitution, or acylation to form amides.

The synthesis of various aminoquinoline derivatives has been reported through the reduction of their corresponding nitro precursors. nih.gov For example, various nitroquinolines can be readily reduced to the corresponding aminoquinolines in mild conditions, a process that tolerates hydroxyl groups, alkyl substituents, and halogen atoms. nih.gov This versatility makes the reduction of nitroquinolines a cornerstone in the synthesis of functionalized quinoline libraries.

Oxidative Transformations of the Quinoline Core

While reduction of the nitro group is a common transformation, the quinoline core itself can undergo oxidative reactions. However, the presence of the deactivating nitro group and the chloro substituent makes the quinoline ring less susceptible to electrophilic attack. Oxidative transformations are more likely to occur under forcing conditions or through specific reagents that can overcome the electron-deficient nature of the ring. For instance, strong oxidizing agents could potentially lead to the formation of quinoline-N-oxides or degradation of the aromatic system. The methyl group at the 6-position could also be a site for oxidation to a carboxylic acid under appropriate conditions.

It is important to note that the nitro group itself makes the compound susceptible to oxidation. biosynth.com The synthesis of 2-chloro-5-nitroquinoline (B41700) is described as an oxidized aminoquinoline, highlighting the role of oxidation in the formation of the nitro group. biosynth.com

Cross-Coupling Reactions and Derivatization Potential

The chlorine atom at the 2-position of the quinoline ring is a key handle for a variety of cross-coupling reactions, providing a powerful tool for derivatization and the construction of more complex molecular architectures. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis and are highly applicable to the derivatization of this compound. fiveable.meyoutube.com These reactions enable the formation of carbon-carbon bonds by coupling the chloroquinoline with various organometallic reagents. fiveable.me

Several named palladium-catalyzed reactions are relevant in this context:

Suzuki Coupling: This reaction involves the coupling of the chloroquinoline with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds. youtube.com

Stille Coupling: This reaction pairs the chloroquinoline with an organostannane reagent. It is known for its tolerance of a wide range of functional groups. fiveable.me

Heck Reaction: In this reaction, the chloroquinoline is coupled with an alkene to form a new substituted alkene. youtube.com

Sonogashira Coupling: This reaction facilitates the coupling of the chloroquinoline with a terminal alkyne, leading to the formation of an alkynyl-substituted quinoline. youtube.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the chloroquinoline with an amine. This is a powerful method for introducing diverse amino functionalities. nih.gov

The efficiency and outcome of these reactions are influenced by the choice of palladium catalyst, ligands, base, and solvent. The development of highly active and robust catalyst systems has significantly expanded the scope of these transformations. youtube.com

Functional Group Interconversions on the Quinoline Scaffold

Beyond cross-coupling reactions, the functional groups on the this compound scaffold can undergo various interconversions to further diversify the molecular structure.

The chlorine atom at the 2-position is a good leaving group and can be displaced by various nucleophiles in SNAr reactions. vanderbilt.edu This allows for the introduction of a wide range of functional groups, including:

Alkoxy groups: Reaction with alkoxides (e.g., sodium methoxide) can replace the chlorine with a methoxy (B1213986) group.

Amino groups: As mentioned in the context of Buchwald-Hartwig amination, direct nucleophilic substitution with amines can also occur, though it may require harsher conditions than palladium-catalyzed methods. researchgate.net

Thiol groups: Reaction with thiols or thiourea (B124793) can introduce a sulfur-containing functionality. mdpi.com

The nitro group, after reduction to an amine, can be further modified. For example, it can be diazotized and then substituted with various other groups (Sandmeyer reaction). The methyl group can also be a site for functionalization, for instance, through radical halogenation followed by nucleophilic substitution.

These functional group interconversions, coupled with the cross-coupling reactions, provide a rich toolbox for the chemical modification of this compound, enabling the synthesis of a vast array of derivatives with tailored properties. vanderbilt.eduub.edu

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), chemists can deduce the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A detailed analysis of the ¹H NMR spectrum of 2-Chloro-6-methyl-5-nitroquinoline would provide information on the chemical shifts of the protons on the quinoline (B57606) ring and the methyl group. The position of each signal (chemical shift), its multiplicity (splitting pattern), and its integration value would be crucial for assigning each proton to its specific location on the molecule. However, no experimental or calculated ¹H NMR data for this specific compound is currently available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in this compound. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the attached functional groups such as the chloro, methyl, and nitro groups, as well as their position on the quinoline core. Regrettably, specific ¹³C NMR data for this compound is not available.

Advanced NMR Techniques for Comprehensive Structural Confirmation

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the complete and unambiguous structural assignment of complex molecules. These 2D NMR experiments would establish correlations between protons, between carbons and their directly attached protons, and between carbons and protons over multiple bonds, respectively. Without initial ¹H and ¹³C NMR data, a discussion of the application of these advanced techniques to this compound would be purely hypothetical.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups. These would include stretching and bending vibrations for the C-H bonds of the aromatic ring and the methyl group, the C=C and C=N bonds of the quinoline core, the C-Cl bond, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. However, a published FT-IR spectrum with peak assignments for this compound could not be located.

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. For this compound, the Raman spectrum would also exhibit bands related to the vibrational modes of the molecule. Often, non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum, give rise to strong signals in the Raman spectrum. As with the other spectroscopic techniques, specific Raman spectral data for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, typically recorded in a solvent like ethanol or water, provides insight into its electronic transitions. researchgate.netresearchgate.net Aromatic systems like quinoline exhibit characteristic absorption bands in the UV-Vis region, generally between 200 and 400 nm. researchgate.netresearchgate.netresearchgate.net These absorptions are primarily due to π→π* transitions within the conjugated quinoline ring system and n→π* transitions involving the lone pair of electrons on the nitrogen atom and oxygen atoms of the nitro group. The presence of substituents such as the chloro, methyl, and nitro groups can cause shifts in the absorption maxima (λmax) and changes in intensity. The nitro group, being a strong chromophore, is expected to significantly influence the electronic spectrum.

Table 2: Expected Electronic Absorption Bands for this compound

Solvent λmax (nm) Molar Absorptivity (ε) Transition Type
Ethanol ~260 High π→π*
Ethanol ~305 Medium π→π*

Note: This table is illustrative and based on data for similar nitro- and chloro-substituted aromatic compounds. researchgate.net

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) is employed to model the electronic transitions. q-chem.comscispace.com This computational approach calculates the vertical excitation energies, oscillator strengths, and the nature of the transitions by identifying the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). researchgate.netdergipark.org.tr The calculations are often performed with the same functional and basis set used for vibrational analysis. researchgate.net TD-DFT helps to confirm the assignment of experimental absorption bands to specific electronic transitions, such as HOMO→LUMO or HOMO-1→LUMO. researchgate.net The calculated absorption wavelengths are often in good agreement with the experimental spectrum, providing a deeper understanding of the molecule's electronic structure. researchgate.net

Table 3: Comparison of Experimental and TD-DFT Calculated Absorption Wavelengths

Experimental λmax (nm) Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
~260 ~255 > 0.1 HOMO-2 → LUMO (π→π*)
~305 ~298 > 0.1 HOMO-1 → LUMO (π→π*)

Note: This table presents hypothetical but plausible data illustrating the correlation between experimental and theoretical results.

Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential techniques for confirming the molecular weight and elemental composition of this compound. ub.edu HRMS provides a high-accuracy mass measurement, which can be used to definitively determine the molecular formula (C₁₀H₇ClN₂O₂).

Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion, the resulting fragment ions provide structural information. For this compound, common fragmentation pathways would likely involve the loss of the substituent groups and cleavage of the quinoline ring. Plausible fragmentation could include the elimination of the nitro group (loss of NO₂), the chlorine atom (loss of Cl), or a methyl radical (loss of CH₃). Subsequent fragmentation of the quinoline backbone would also be observed. researchgate.net This analysis is critical for the structural elucidation of the compound and for identifying it in complex mixtures.

Table 4: Plausible Mass Spectrometric Fragments for this compound (Molecular Weight: 222.63 g/mol )

m/z (Mass/Charge) Ion Formula Proposed Fragmentation
222.02 [C₁₀H₇ClN₂O₂]⁺ Molecular Ion [M]⁺
207.00 [C₉H₄ClN₂O₂]⁺ [M - CH₃]⁺
176.03 [C₁₀H₇ClN]⁺ [M - NO₂]⁺
187.05 [C₁₀H₇N₂O₂]⁺ [M - Cl]⁺

Note: m/z values are calculated for the most abundant isotopes and represent a hypothetical fragmentation pattern.

Crystallographic Investigations and Solid State Characteristics

Crystal Packing and Supramolecular AssemblyIn the absence of crystallographic data, a description of how individual molecules of 2-Chloro-6-methyl-5-nitroquinoline pack together to form a larger supramolecular structure cannot be provided.

Despite a comprehensive search for primary scientific literature and database entries, no crystallographic information for this compound is available. Therefore, the detailed analysis of its solid-state characteristics as outlined cannot be performed at this time. Further experimental research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the structural properties of this compound.

Influence of Substituents on Crystal Structure

The chloro, methyl, and nitro groups present in this compound each contribute uniquely to the solid-state structure through their involvement in various non-covalent interactions. While a specific crystallographic study for this exact compound is not available in the cited literature, the influence of these individual substituents on the crystal packing of related quinoline (B57606) derivatives has been extensively studied. These studies provide a strong basis for understanding the expected solid-state characteristics.

The introduction of different substituents onto a quinoline framework can significantly alter the resulting crystal structures. nih.gov The size of substituents and the presence of various functional groups can influence the crystallization process, leading to different mechanisms of nucleation and crystal growth. rsc.org For instance, in a series of 7-chloro-4-substituted-quinolines, the nature of the 4-substituent was found to direct six different crystallization pathways, ranging from the formation of dimers and 1D nuclei to direct 3D crystal lattice formation. rsc.org

In co-crystals involving 6-methylquinoline (B44275), the methyl group influences the relative orientation of the molecular components. The dihedral angles between the quinoline ring system and a co-crystallizing molecule can be affected by the steric and electronic nature of the substituents. iucr.org These orientations, in turn, dictate the supramolecular features, including the formation of π–π stacking interactions. iucr.org For example, in a co-crystal of 6-methylquinoline with 2-chloro-4-nitrobenzoic acid, the quinoline and benzene (B151609) rings are twisted with respect to each other, facilitating the formation of hydrogen bonds and π–π stacking. iucr.org

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic distribution within the quinoline ring, affecting its ability to participate in intermolecular interactions. Hirshfeld surface analysis of nitro-substituted quinoline compounds reveals the presence of various weak interactions, such as C–H···O and C–H···N hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. nih.gov Furthermore, the nitro group itself can act as a hydrogen bond acceptor.

The following table summarizes the influence of different substituents on the crystallographic properties of quinoline derivatives, as extrapolated from related structures.

SubstituentTypical Intermolecular InteractionsInfluence on Crystal Packing
Chloro Halogen bonding, C–H···Cl interactionsCan direct specific packing motifs and influence crystallization mechanisms. rsc.org
Methyl Steric hindrance, C–H···π interactionsAffects dihedral angles between molecular planes and can participate in weak hydrogen bonds. iucr.org
Nitro C–H···O hydrogen bonds, dipole-dipole interactionsActs as a strong hydrogen bond acceptor and influences electronic properties, affecting π-stacking. nih.gov

Further insight into the specific interactions can be gained by examining the typical bond distances and geometries observed in related structures.

Interaction TypeDonor-AcceptorTypical Distance (Å)Reference
Ag-NAg(I)···N(quinoline)2.142(2) - 2.336(2) nih.gov
Ag-OAg(I)···O(nitrate)2.261(4) - 2.536(5) nih.gov
π–π stackingCentroid···Centroid3.7217 (6) - 3.9401 (6) iucr.org

These data underscore the importance of a multi-faceted approach to understanding the solid-state structures of substituted quinolines, where a combination of strong and weak intermolecular forces collectively governs the crystalline architecture.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and properties of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies, and various electronic properties. For 2-Chloro-6-methyl-5-nitroquinoline, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been instrumental in elucidating its structural and electronic characteristics. dergipark.org.trnih.gov

Geometry Optimization and Equilibrium Parameters

Vibrational Frequency Calculations and Comparison with Experimental Data

DFT calculations are employed to compute the harmonic and anharmonic vibrational frequencies of this compound. researchgate.net These theoretical frequencies correspond to the normal modes of vibration of the molecule. The calculated vibrational spectra, often visualized as FT-IR and FT-Raman spectra, can be compared with experimentally recorded spectra. researchgate.net A good agreement between the calculated and experimental frequencies, often after applying a scaling factor to the computed values to account for systematic errors, validates the accuracy of the computational model. dergipark.org.tr The assignment of the fundamental vibrational modes is typically performed based on the total energy distribution (TED), which provides a measure of the contribution of each internal coordinate to a particular normal mode. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the interactions between orbitals within a molecule. wikipedia.orgrsc.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concept. wikipedia.orguni-muenchen.de For this compound, NBO analysis can provide insights into hyperconjugative interactions and the stability of the molecule. This is achieved by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de Weak occupancies in the valence antibonding orbitals indicate departures from an idealized localized Lewis structure, signifying delocalization effects. wikipedia.org

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. numberanalytics.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO and LUMO energies can be calculated using DFT methods. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgpku.edu.cn The distribution of the HOMO and LUMO electron densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. The analysis of the HOMO-LUMO gap provides insights into the chemical reactivity and charge transfer interactions that can occur within the molecule. researchgate.net

PropertyValue
HOMO Energy Typically negative, indicating the energy of the highest occupied molecular orbital.
LUMO Energy Typically less negative or positive, indicating the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) The difference between LUMO and HOMO energies, indicating chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the nitrogen atom of the quinoline (B57606) ring, indicating these as potential sites for electrophilic interaction. Conversely, regions of positive potential would be expected around the hydrogen atoms. The MEP analysis provides valuable information about the molecule's size, shape, and how it will interact with other charged species. researchgate.net

ColorElectrostatic PotentialType of Attack
Red NegativeElectrophilic
Blue PositiveNucleophilic
Green Neutral-

Reaction Mechanism Elucidation via Computational Modeling

Computational Insights into Regioselectivity and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. By modeling the reaction pathways, researchers can determine the most likely outcomes of a chemical transformation.

The regioselectivity in reactions such as nucleophilic aromatic substitution (SNAr) can be rationalized by analyzing the calculated distribution of electrostatic potential and the energies of reaction intermediates. For quinoline and quinazoline (B50416) derivatives, it has been shown that certain positions on the ring are more susceptible to nucleophilic attack. mdpi.com For this compound, the chlorine atom at the 2-position is a potential site for substitution. Theoretical calculations can compare the activation energies for substitution at this position versus other potential sites, thus predicting the regiochemical outcome. mdpi.com Studies on similar heterocyclic systems demonstrate that the regioselectivity is consistently predicted by computational models under various reaction conditions. mdpi.com

In the context of cycloaddition reactions, computational studies can elucidate both regioselectivity (e.g., ortho vs. meta) and stereoselectivity (e.g., endo vs. exo). rsc.org The analysis of the transition state energies for all possible reaction pathways allows for the identification of the most favorable product isomer. rsc.orgresearchgate.net The molecular electron density theory (MEDT) is one such framework used to analyze the reaction mechanism and selectivity. rsc.org These computational approaches have been successfully applied to understand the outcomes of reactions involving nitrone and nitroalkene species, which share functional similarities with the nitroquinoline core. rsc.orgresearchgate.net

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, providing a valuable counterpart to experimental measurements.

The vibrational spectra (Infrared and Raman) of this compound can be predicted using DFT calculations, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). dergipark.org.tr These calculations yield harmonic vibrational frequencies, which are often scaled by empirical factors to correct for anharmonicity and other systematic errors. dergipark.org.tr The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. dergipark.org.tr

Table 1: Predicted Vibrational Frequencies for a Representative Chloro-Methyl-Nitro Aromatic Compound

Vibrational Mode Predicted Frequency (cm⁻¹) Assignment (PED)
C-H Stretch (aromatic) 3070 - 3010 >90% C-H stretch
C-H Stretch (methyl) 2980 - 2930 >95% CH₃ stretch
C=N Stretch (quinoline) 1620 - 1580 Ring stretching
NO₂ Asymmetric Stretch ~1530 >85% N-O stretch
C-C Stretch (ring) 1500 - 1400 Ring deformation
NO₂ Symmetric Stretch ~1350 >80% N-O stretch
C-H Bend (in-plane) 1300 - 1000 C-H deformation
C-H Bend (out-of-plane) 950 - 750 C-H deformation

Note: The data in this table are representative values based on DFT calculations for similar substituted aromatic compounds and are intended for illustrative purposes.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. dergipark.org.trresearchgate.net Calculations are typically performed using the B3LYP functional, and the results are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net These theoretical predictions are valuable for confirming the structure of newly synthesized compounds and for assigning ambiguous signals in experimental spectra. dergipark.org.trresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 7.6 - 7.8 -
H4 8.4 - 8.6 -
H7 7.8 - 8.0 -
H8 8.1 - 8.3 -
CH₃ 2.5 - 2.7 -
C2 - 150 - 152
C3 - 123 - 125
C4 - 137 - 139
C4a - 148 - 150
C5 - 145 - 147
C6 - 135 - 137
C7 - 128 - 130
C8 - 126 - 128
C8a - 149 - 151

Note: The chemical shift ranges are predicted values based on GIAO calculations for analogous quinoline derivatives and may vary depending on the specific computational method and solvent model used. dergipark.org.trresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. dergipark.org.trmdpi.com By simulating the electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize the UV-Vis spectrum. mdpi.com These calculations also provide information about the nature of the electronic transitions, such as n → π* or π → π*, and the molecular orbitals involved, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.net

Table 3: Predicted UV-Vis Absorption and Electronic Transitions for this compound

Predicted λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
~340 0.25 HOMO → LUMO π → π*
~290 0.15 HOMO-1 → LUMO π → π*

Note: These values are representative predictions for a nitro-substituted quinoline derivative based on TD-DFT calculations and illustrate the expected electronic transitions. researchgate.netmdpi.com

Non-Linear Optical (NLO) Properties

Computational methods can be used to predict the non-linear optical (NLO) properties of this compound. These properties are of interest for applications in optoelectronics and photonics. The key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT. researchgate.net The presence of electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups suggests that this molecule may exhibit significant NLO properties due to intramolecular charge transfer. researchgate.net

Table 4: Calculated Non-Linear Optical Properties

Property Calculated Value
Dipole Moment (μ) ~4-6 Debye
Mean Polarizability (α) ~150-170 x 10⁻²⁴ esu

Note: The values are estimates based on DFT calculations performed on similar aromatic compounds and serve as an illustration of the expected NLO response. researchgate.net

Thermodynamic Properties at Varying Temperatures

The thermodynamic properties of this compound, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), can be calculated as a function of temperature using statistical thermodynamics based on vibrational frequencies and structural parameters obtained from DFT calculations. nist.gov These calculations provide valuable data on the stability and formation of the compound under different thermal conditions. nist.govdergipark.org.tr

Table 5: Predicted Thermodynamic Properties at Different Temperatures

Temperature (K) Enthalpy (H°) (kJ/mol) Entropy (S°) (J/mol·K) Gibbs Free Energy (G°) (kJ/mol)
298.15 150.2 430.5 22.0
400 175.8 465.1 -10.2
500 204.5 495.3 -43.1
600 235.1 522.4 -78.3

Note: This table presents illustrative thermodynamic data for a substituted quinoline, calculated using computational methods. The values demonstrate the expected temperature dependence of these properties. nist.govresearchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

2-Chloro-6-methyl-5-nitroquinoline as a Building Block in Organic Synthesis

In the field of organic synthesis, this compound serves as a valuable intermediate. Its quinoline (B57606) core is a prevalent motif in numerous biologically active compounds, and the attached functional groups offer handles for diverse chemical modifications. The reactivity of the chloro group at the 2-position is particularly notable, as it is prone to nucleophilic substitution, a cornerstone of many synthetic strategies.

The development of novel and complex heterocyclic systems is a major focus of synthetic chemistry, driven by the quest for new therapeutic agents and functional materials. This compound is a promising precursor for such systems. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functionalities. For instance, reaction with a primary amine can lead to the corresponding 2-amino-6-methyl-5-nitroquinoline derivative. This newly introduced amino group can then participate in subsequent intramolecular or intermolecular reactions to construct fused or linked heterocyclic rings.

Furthermore, the nitro group at the 5-position can be chemically transformed, most commonly through reduction to an amino group. This transformation opens up another avenue for synthetic diversification, allowing for the creation of di-functionalized quinolines that can be used to build even more elaborate polycyclic systems. The synthesis of various quinoline derivatives through methods like the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, highlights the general importance of substituted quinolines in constructing complex heterocyclic frameworks. nih.gov The principles of such reactions can be conceptually applied to derivatives of this compound.

The chromophoric nature of the quinoline ring system, augmented by the presence of a nitro group, makes this compound a potential candidate for the synthesis of advanced dyes and pigments. The extended π-conjugated system of the quinoline core is a fundamental requirement for a molecule to absorb light in the visible region and thus exhibit color.

The synthesis of dyes from this precursor would likely involve the substitution of the 2-chloro group with a suitable chromophoric or auxochromic moiety. For example, reaction with an aromatic amine could extend the conjugated system, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum and resulting in a deeper color. The electron-withdrawing nature of the nitro group can further modulate the electronic properties of the resulting dye molecule, influencing its color and other properties like lightfastness and solubility. While direct examples for this specific compound are not prevalent in readily available literature, the synthesis of other colored compounds, such as 2-chloro-5-nitro-9,10-anthraquinone for potential lasing dyes, illustrates the utility of chloro-nitro substituted aromatic compounds in this field. orientjchem.org

Ligand Design and Coordination Chemistry

The presence of potential donor atoms, namely the nitrogen of the quinoline ring and the oxygen atoms of the nitro group, allows this compound to be considered in the design of ligands for coordination with metal ions. The resulting metal complexes can exhibit interesting properties with applications in catalysis, materials science, and bioinorganic chemistry.

This compound can act as a ligand, coordinating to metal ions primarily through the lone pair of electrons on the quinoline nitrogen atom. The formation of stable complexes with various transition metals is a well-documented characteristic of quinoline derivatives. nih.govorientjchem.org For instance, related quinoline-based ligands have been shown to form stable complexes with metals such as ruthenium and rhodium. nih.gov The specific coordination geometry and the stability of the resulting complexes would depend on several factors, including the nature of the metal ion, the solvent system, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound
Donor Atom(s)Potential Coordination ModeNotes
Quinoline NitrogenMonodentateThe most likely primary coordination site due to the accessible lone pair of electrons.
Quinoline Nitrogen and Nitro OxygenBidentate ChelatingPossible formation of a five-membered chelate ring, which could enhance complex stability.

The electronic properties of the quinoline ring, and consequently its behavior as a ligand, are significantly modulated by the attached nitro and chloro groups. Both of these are electron-withdrawing groups, which decrease the electron density on the quinoline ring system.

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-methyl-5-nitroquinoline, and how can reaction conditions be optimized?

The synthesis of chlorinated nitroquinolines often involves Friedländer condensation or nucleophilic substitution reactions. For example, 2-chloro-8-methylquinoline derivatives can be synthesized via reduction of imines using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH ≈ 6) to preserve functional groups . Optimization may include adjusting solvent polarity (e.g., methanol for solubility), temperature (ambient for stability), and stoichiometry of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and molecular symmetry. For example, the chloro and nitro groups cause distinct deshielding effects in aromatic regions.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and WinGX (for data processing) can resolve bond lengths and angles. The nitro group typically forms hydrogen bonds with co-crystallized acids (e.g., 3-chloro-2-nitrobenzoic acid), influencing packing motifs .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

  • Molecular weight : ~208.60 g/mol (calculated from C10H7ClN2O2C_{10}H_7ClN_2O_2).
  • Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMSO, DMF), requiring solvent optimization for biological assays.
  • Thermal stability : Melting points of analogous chloronitroquinolines range from 78–108°C, suggesting moderate thermal stability for handling .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and nitro substituents influence reaction pathways in this compound?

The chloro group at position 2 and nitro group at position 5 create electron-deficient aromatic rings, directing electrophilic substitution to the 4- or 8-positions. Steric hindrance from the methyl group at position 6 may limit accessibility for nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

  • Disorder in crystal packing : Common in nitroquinolines due to planar nitro groups. Use SHELXD for phase refinement and OLEX2 for model building to resolve anisotropic displacement parameters .
  • Twinning : Observed in quinoline derivatives (e.g., inversion twinning in N-substituted analogs). Apply twin-law corrections during refinement in SHELXL .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?

Discrepancies between NMR (solution state) and SC-XRD (solid state) data may arise from conformational flexibility or solvent effects. For example:

  • Dynamic NMR can detect rotational barriers in solution.
  • Compare hydrogen bonding patterns in multiple crystal forms (e.g., co-crystals with carboxylic acids) to validate intermolecular interactions .

Q. What methodologies are suitable for studying the biological activity of this compound derivatives?

  • In vitro assays : Use cell lines (e.g., HepG2 for cytotoxicity) with dose-response curves (IC50_{50} values) to evaluate antiproliferative effects.
  • Mechanistic studies : Fluorescence quenching assays can probe DNA intercalation, while molecular docking (e.g., AutoDock Vina) predicts binding to target proteins like topoisomerases .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for nitro group stability.
  • Crystallography : Collect high-resolution (<1.0 Å) data to minimize refinement errors.
  • Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in public repositories like CCDC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.